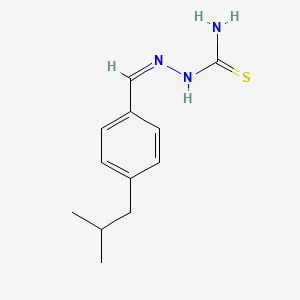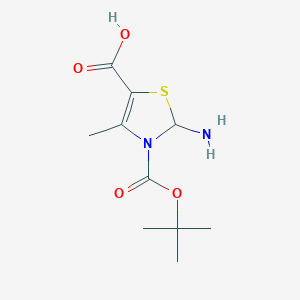
N-Boc-amino-4-methylthiazole-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C10H16N2O4S biotin sulfoxide . It is a derivative of biotin, a water-soluble B-vitamin that plays a crucial role in various metabolic processes. Biotin sulfoxide is formed by the oxidation of biotin and is often studied for its biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin sulfoxide can be synthesized through the oxidation of biotin using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective oxidation of biotin to biotin sulfoxide .
Industrial Production Methods
In an industrial setting, the production of biotin sulfoxide may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Biotin sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert biotin sulfoxide to biotin sulfone.
Reduction: Biotin sulfoxide can be reduced back to biotin using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Biotin sulfone.
Reduction: Biotin.
Substitution: Various substituted biotin derivatives depending on the nucleophile used.
Scientific Research Applications
Biotin sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction reactions and the behavior of sulfoxides.
Biology: Investigated for its role in biotin metabolism and its potential effects on biotin-dependent enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as a biomarker for oxidative stress.
Industry: Utilized in the synthesis of biotinylated compounds for various applications, including biochemical assays and diagnostics
Mechanism of Action
Biotin sulfoxide exerts its effects primarily through its interaction with biotin-dependent enzymes. The sulfoxide group can modify the enzyme’s active site, affecting its catalytic activity. This modification can lead to changes in metabolic pathways that rely on biotin as a cofactor. The exact molecular targets and pathways involved are still under investigation, but it is known that biotin sulfoxide can influence carboxylation reactions and other biotin-dependent processes .
Comparison with Similar Compounds
Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Biotin sulfone: A further oxidized form of biotin sulfoxide.
Biocytin: A biotin derivative linked to lysine, used in biochemical assays
Uniqueness
Biotin sulfoxide is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This property makes it a valuable compound for studying redox chemistry and its biological implications. Additionally, its ability to modify biotin-dependent enzymes distinguishes it from other biotin derivatives .
Properties
Molecular Formula |
C10H16N2O4S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-amino-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-2H-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H16N2O4S/c1-5-6(7(13)14)17-8(11)12(5)9(15)16-10(2,3)4/h8H,11H2,1-4H3,(H,13,14) |
InChI Key |
CBXQUJSWBGXLMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(N1C(=O)OC(C)(C)C)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B14113448.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14113456.png)
![Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14113475.png)
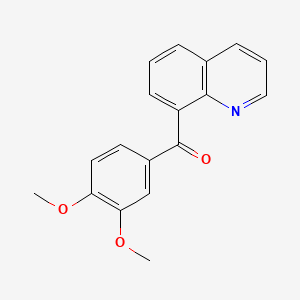

![4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14113490.png)
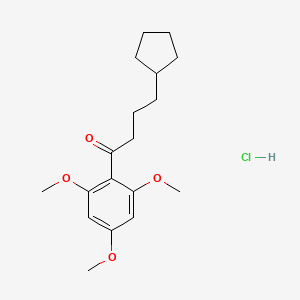
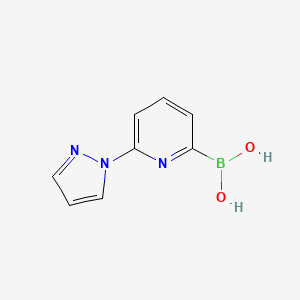
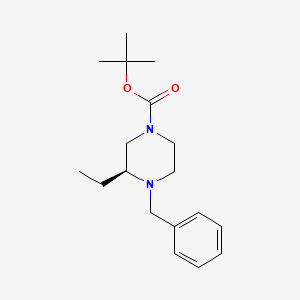

![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14113515.png)


